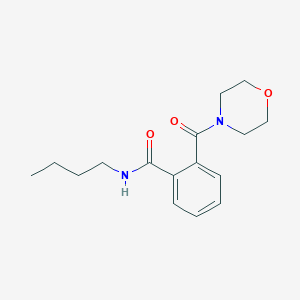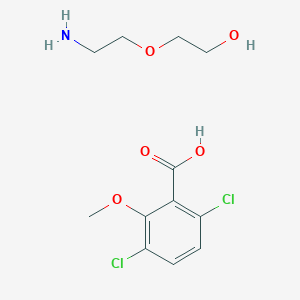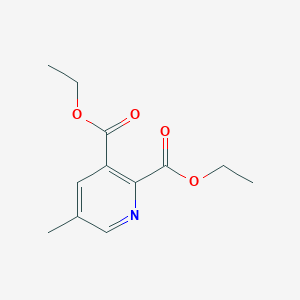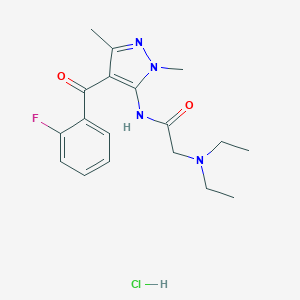
Hapalindole T
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hapalindole T is a natural product that has been isolated from the marine cyanobacterium, Fischerella ambigua. It belongs to a class of compounds known as indole alkaloids and has been found to exhibit a wide range of biological activities. In recent years, there has been a growing interest in the synthesis and study of hapalindole T due to its potential as a therapeutic agent.
作用機序
The mechanism of action of hapalindole T is still not fully understood. However, it has been found to interact with several cellular targets, including DNA and RNA polymerases, as well as protein kinases. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of malaria parasites.
Biochemical and Physiological Effects:
Hapalindole T has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA and RNA synthesis. Additionally, hapalindole T has been found to modulate the activity of several enzymes, including protein kinases and phosphatases.
実験室実験の利点と制限
One of the main advantages of hapalindole T for lab experiments is its wide range of biological activities. This makes it a useful tool for studying a variety of cellular processes. Additionally, the development of synthetic methods for hapalindole T has made it more readily available for research purposes.
However, there are several limitations to using hapalindole T in lab experiments. One of the main challenges is its low solubility in aqueous solutions, which can make it difficult to work with. Additionally, hapalindole T is a complex molecule that can be challenging to synthesize, which can limit its availability for research purposes.
将来の方向性
There are several future directions for the study of hapalindole T. One area of research is the development of more efficient synthetic methods for producing hapalindole T. Additionally, there is a need for further studies to elucidate the mechanism of action of hapalindole T and its potential as a therapeutic agent.
Another area of research is the exploration of the structure-activity relationship of hapalindole T and related compounds. This could lead to the development of more potent and selective analogs with improved therapeutic properties.
Finally, there is a need for further studies to evaluate the safety and toxicity of hapalindole T. This will be important for the development of hapalindole T as a potential therapeutic agent.
合成法
Hapalindole T is a complex molecule that has proven challenging to synthesize. Several synthetic approaches have been developed, but the most successful method involves the use of a palladium-catalyzed cross-coupling reaction. This method has been used to produce hapalindole T in both racemic and enantioselective forms.
科学的研究の応用
Hapalindole T has been the subject of extensive scientific research due to its potential as a therapeutic agent. It has been found to exhibit a range of biological activities, including anticancer, antimalarial, and antibacterial properties. Additionally, hapalindole T has been shown to have neuroprotective and anti-inflammatory effects.
特性
CAS番号 |
106865-67-2 |
|---|---|
製品名 |
Hapalindole T |
分子式 |
C21H23ClN2OS |
分子量 |
386.9 g/mol |
IUPAC名 |
(2S,6S,7R,8R,10R)-8-chloro-7-ethenyl-7,11,11-trimethyl-3-thia-5,17-diazapentacyclo[10.6.1.02,6.02,10.016,19]nonadeca-1(18),12(19),13,15-tetraen-4-one |
InChI |
InChI=1S/C21H23ClN2OS/c1-5-20(4)15(22)9-14-19(2,3)11-7-6-8-13-16(11)12(10-23-13)21(14)17(20)24-18(25)26-21/h5-8,10,14-15,17,23H,1,9H2,2-4H3,(H,24,25)/t14-,15-,17+,20+,21-/m1/s1 |
InChIキー |
HQHRKXNDJILQCX-NFWXSOHESA-N |
異性体SMILES |
C[C@@]1([C@@H](C[C@H]2[C@@]3([C@H]1NC(=O)S3)C4=CNC5=CC=CC(=C54)C2(C)C)Cl)C=C |
SMILES |
CC1(C2CC(C(C3C2(C4=CNC5=CC=CC1=C54)SC(=O)N3)(C)C=C)Cl)C |
正規SMILES |
CC1(C2CC(C(C3C2(C4=CNC5=CC=CC1=C54)SC(=O)N3)(C)C=C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



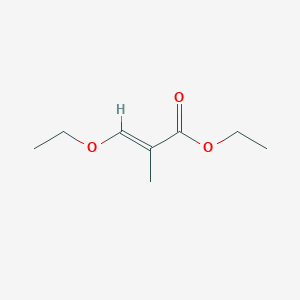
![Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B24883.png)
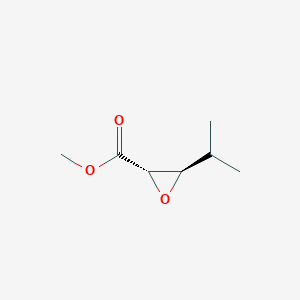
![[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester](/img/structure/B24888.png)

